5-Chloroquinoline 5-Chloroquinoline
Brand Name: Vulcanchem
CAS No.: 635-27-8
VCID: VC20754891
InChI: InChI=1S/C9H6ClN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H
SMILES: C1=CC2=C(C=CC=N2)C(=C1)Cl
Molecular Formula: C9H6ClN
Molecular Weight: 163.6 g/mol

5-Chloroquinoline

CAS No.: 635-27-8

Cat. No.: VC20754891

Molecular Formula: C9H6ClN

Molecular Weight: 163.6 g/mol

* For research use only. Not for human or veterinary use.

5-Chloroquinoline - 635-27-8

CAS No. 635-27-8
Molecular Formula C9H6ClN
Molecular Weight 163.6 g/mol
IUPAC Name 5-chloroquinoline
Standard InChI InChI=1S/C9H6ClN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H
Standard InChI Key HJSRGOVAIOPERP-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC=N2)C(=C1)Cl
Canonical SMILES C1=CC2=C(C=CC=N2)C(=C1)Cl
Boiling Point 256.0 °C
Melting Point 45.0 °C

5-Chloroquinoline (C₉H₆ClN) is a halogenated quinoline derivative with a chlorine substituent at the 5-position of the quinoline ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, exhibiting diverse biological activities and material science applications. Below is a structured analysis of its properties, synthesis, applications, and research findings.

Synthesis Methods

Cyclization of Anilines

A common method involves the Doebner-von Miller reaction:

  • Reagents: 4-Chloro-2-aminophenol, acrolein diethyl acetal, HCl.

  • Conditions: Reflux in 1N HCl at 111°C for 24 hours.

  • Workup: Neutralization with Na₂CO₃, extraction with dichloromethane, and column chromatography.

  • Yield: ~49% .

Alternative Routes

Patent CN108191753A describes a method using 4-chloro-2-nitrophenol and methacrylaldehyde in glacial acetic acid, yielding 5-chloro-8-hydroxyquinoline after crystallization and purification .

Biological and Pharmacological Activities

Anticancer Activity

  • Mechanism: Intercalates DNA and inhibits topoisomerase enzymes .

  • IC₅₀ Values:

    • Compound 17: 26.54 μg/mL against MDA-MB231 breast cancer cells .

    • Sulfonamide derivatives: Enhanced activity compared to parent quinoline .

Antimicrobial and Antifungal Effects

  • Exhibits broad-spectrum activity against pathogens like E. coli and C. albicans .

Applications

FieldUse CaseSource
PharmaceuticalsSynthesis of antimalarial (e.g., chloroquine analogs) and anticancer agents .
AgrochemicalsFungicides and herbicides for crop protection .
Material SciencePolymers and coatings with enhanced durability .
Fluorescent DyesBiological imaging probes .

Recent Research Developments

  • Hybrid Derivatives: Combining quinoline with sulfonamide groups improves anticancer efficacy .

  • Mechanistic Studies: Role in tubulin polymerization inhibition and proteasome targeting .

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